molecular formula C11H13NO3 B1329457 Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester CAS No. 7142-72-5

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester

Cat. No.: B1329457
CAS No.: 7142-72-5
M. Wt: 207.23 g/mol
InChI Key: SWKANMPANJTPHP-UHFFFAOYSA-N
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Description

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester is an organic compound with the molecular formula C11H13NO3 It is an ester derivative, characterized by the presence of an ethyl group, an oxo group, and a phenylmethylamino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo((phenylmethyl)amino)acetate typically involves the reaction of ethyl acetate with benzylamine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of benzylamine attacks the carbonyl carbon of ethyl acetate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of ethyl oxo((phenylmethyl)amino)acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: New derivatives with substituted amino groups.

Scientific Research Applications

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester can be compared with other similar compounds such as:

    Ethyl acetate: A simple ester with a similar structure but lacking the amino group.

    Benzylamine: An amine with a similar structure but lacking the ester group.

    Ethyl oxo((phenylethyl)amino)acetate: A compound with a similar structure but with a phenylethyl group instead of a phenylmethyl group.

The uniqueness of ethyl oxo((phenylmethyl)amino)acetate lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(benzylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKANMPANJTPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221611
Record name Ethyl oxo((phenylmethyl)amino)acetate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7142-72-5
Record name Ethyl 2-oxo-2-[(phenylmethyl)amino]acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzyloxamate
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Record name 7142-72-5
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Record name Ethyl oxo((phenylmethyl)amino)acetate
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Record name Ethyl oxo[(phenylmethyl)amino]acetate
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Record name Ethyl benzyloxamate
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